Citrazinic Acid

Catalog No.
S523871
CAS No.
99-11-6
M.F
C6H5NO4
M. Wt
155.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citrazinic Acid

CAS Number

99-11-6

Product Name

Citrazinic Acid

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

InChI

InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)

InChI Key

CSGQJHQYWJLPKY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Citrazinic acid; Kyselina citrazinova; 2,6-Dihydroxyisonicotinate; 2,6-Dihydroxyisonicotinic acid;

Canonical SMILES

C1=C(C=C(NC1=O)O)C(=O)O

The exact mass of the compound Citrazinic acid is 155.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41334. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Citrazinic Acid, also known as 2,6-dihydroxyisonicotinic acid, is a heterocyclic organic compound derived from citric acid. [REFS-1, REFS-2] It presents as a pale yellow, crystalline powder characterized by exceptional thermal stability, with a melting or decomposition point above 300°C. [2] Its core structure consists of a pyridine ring functionalized with two hydroxyl groups and one carboxylic acid group. [2] This specific arrangement dictates its key procurement-relevant properties: it is sparingly soluble in water but readily dissolves in alkaline solutions, and it functions as a versatile chemical intermediate for synthesizing polymers, dyes, and pharmaceutical compounds. [REFS-1, REFS-3, REFS-4]

Direct substitution of Citrazinic Acid with its common precursor, citric acid, or with simpler pyridine analogs is often unviable in performance-critical applications. Using citric acid forfeits the thermally stable, aromatic pyridine ring essential for creating high-performance polymers and for enabling specific electrochemical interactions required in advanced corrosion inhibitors. [REFS-1, REFS-2] Simpler analogs, such as isonicotinic acid (which lacks the two hydroxyl groups), provide a different coordination geometry and lack the hydrogen-bonding capabilities that are critical for specific chelation, polymerization, and surface-adsorption mechanisms. [3] The unique tautomeric forms and the precise spatial arrangement of the hydroxyl and carboxyl functionalities on the Citrazinic Acid ring create a distinct chemical reactivity profile that is not replicated by these more common or structurally simplified substitutes. [4]

Precursor for High-Temperature Polymers: Superior Thermal Stability Over Aliphatic Alternatives

The incorporation of Citrazinic Acid's rigid, aromatic pyridine structure into polymer backbones imparts significantly higher thermal stability compared to polymers derived from aliphatic acids like its own precursor, citric acid. While polyamides based on citric acid exhibit melting temperatures around 218°C, Citrazinic Acid itself is stable to over 300°C, a characteristic that translates to the resulting polymers. [REFS-1, REFS-2] Aromatic polyamides are well-established for their high thermal degradation activation energies, making Citrazinic Acid a strategic choice for synthesizing materials intended for high-temperature service environments. [2]

Evidence DimensionThermal Stability (Decomposition/Melting Temperature)
Target Compound Data>300 °C (Decomposition temperature of Citrazinic Acid monomer)
Comparator Or BaselinePolyamide from citric acid (aliphatic precursor), with a melting temperature of 218.34 °C
Quantified DifferenceThe monomer's stability threshold is >80 °C higher than the melting point of a comparable aliphatic-based polymer.
ConditionsComparison between the inherent thermal stability of the aromatic monomer (CZA) and the measured melting point of a polymer derived from its aliphatic precursor (citric acid).

For developing high-performance polymers, aramids, or composites that require heat resistance, procuring a thermally superior monomer like Citrazinic Acid is a critical decision to meet final product performance specifications.

Enhanced Processability Through pH-Dependent Solubility for Controlled Formulations

Citrazinic Acid offers a distinct processability advantage due to its pH-switchable solubility profile. It is practically insoluble in water and neutral aqueous media but becomes freely soluble in alkaline solutions, such as sodium hydroxide or sodium carbonate. [REFS-1, REFS-2] This behavior contrasts with its precursor, citric acid, which has high water solubility regardless of pH. [2] This property allows Citrazinic Acid to be handled as a stable, low-reactivity solid suspension, which can then be brought into solution on demand by adjusting the pH, enabling precise control over reaction initiation, formulation homogeneity, and coating processes.

Evidence DimensionSolubility Profile
Target Compound DataPractically insoluble in water; freely soluble in alkaline (NaOH, Na2CO3) solutions.
Comparator Or BaselineCitric Acid: High water solubility (dissolves rapidly at room temperature).
Quantified DifferenceQualitative difference: pH-gated solubility vs. general high solubility.
ConditionsAqueous media at varying pH levels (neutral vs. alkaline).

This pH-dependent solubility is a key procurement factor for multi-step syntheses or formulations where controlled dissolution is required to manage reaction kinetics, prevent premature side-reactions, or ensure homogeneity at a specific process stage.

Structurally Suited for High-Efficiency Corrosion Inhibition

As a heterocyclic compound containing nitrogen and oxygen atoms and a delocalized pi-electron system, Citrazinic Acid possesses the key structural features of an effective organic corrosion inhibitor. [1] Such molecules function by adsorbing onto the metal surface to form a protective barrier, a mechanism distinct from the simple chelation offered by its precursor, citric acid. [2] While direct comparative data is limited, related nitrogen heterocyclic inhibitors like pyridazine derivatives have demonstrated inhibition efficiencies (IE) up to 99% for steel in acidic media. [3] The combination of a pyridine ring and multiple oxygen-containing functional groups makes Citrazinic Acid a strong candidate for formulating high-efficiency inhibitors where strong surface adsorption is critical.

Evidence DimensionInhibition Mechanism & Potential Efficiency
Target Compound DataAdsorption-based inhibition via N, O heteroatoms and pi-electrons, characteristic of high-efficiency organic inhibitors.
Comparator Or BaselineCitric Acid (functions primarily as a chelating agent/descaler). Related heterocyclic inhibitors (e.g., pyridazines) show IE up to 99%.
Quantified DifferenceDifferentiation by mechanism (surface adsorption vs. chelation) and potential for significantly higher IE based on comparator class performance.
ConditionsCorrosion of steel in acidic media (e.g., H2SO4).

For applications requiring robust corrosion protection, selecting a compound with a molecular structure optimized for surface adsorption provides a higher performance ceiling than a simple chelating agent, justifying the procurement of a specialized molecule like Citrazinic Acid.

Monomer for High-Performance and Heat-Resistant Polymers

Where the final material must withstand high processing or service temperatures, Citrazinic Acid is a preferred monomer. Its inherent thermal stability above 300°C allows for the synthesis of specialty polyamides, polyesters, and other polymers with enhanced heat and chemical resistance compared to those made from aliphatic monomers. [REFS-1, REFS-2]

Formulation of High-Efficiency Corrosion Inhibitors

In applications requiring robust protection of metals in aggressive environments, such as industrial cleaning, metalworking fluids, or protective coatings. The pyridine-based structure of Citrazinic Acid facilitates strong adsorption onto metal surfaces, providing a more effective protective barrier than simple organic acids.

Intermediate for pH-Controlled Chemical Synthesis

In processes where staged reactivity or solubility is critical. Its insolubility in neutral water and high solubility in alkali allows it to be used as a stable slurry that can be fully solubilized on-demand, providing precise control in the manufacturing of specialty dyes, photographic chemicals, and pharmaceutical intermediates. [REFS-4, REFS-5]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

155.02185764 Da

Monoisotopic Mass

155.02185764 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N8Q4XFV86A

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-11-6

Wikipedia

Citrazinic acid

General Manufacturing Information

4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-: ACTIVE

Dates

Last modified: 08-15-2023

Design and structural analysis of aromatic inhibitors of type II dehydroquinase from Mycobacterium tuberculosis

Nigel I Howard, Marcio V B Dias, Fabienne Peyrot, Liuhong Chen, Marco F Schmidt, Tom L Blundell, Chris Abell
PMID: 25234229   DOI: 10.1002/cmdc.201402298

Abstract

3-Dehydroquinase, the third enzyme in the shikimate pathway, is a potential target for drugs against tuberculosis. Whilst a number of potent inhibitors of the Mycobacterium tuberculosis enzyme based on a 3-dehydroquinate core have been identified, they generally show little or no in vivo activity, and were synthetically complex to prepare. This report describes studies to develop tractable and drug-like aromatic analogues of the most potent inhibitors. A range of carbon-carbon linked biaryl analogues were prepared to investigate the effect of hydrogen bond acceptor and donor patterns on inhibition. These exhibited inhibitory activity in the high-micromolar range. The addition of flexible linkers in the compounds led to the identification of more potent 3-nitrobenzylgallate- and 5-aminoisophthalate-based analogues.


Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis

Marcio V B Dias, William C Snee, Karen M Bromfield, Richard J Payne, Satheesh K Palaninathan, Alessio Ciulli, Nigel I Howard, Chris Abell, James C Sacchettini, Tom L Blundell
PMID: 21410435   DOI: 10.1042/BJ20110002

Abstract

The shikimate pathway is essential in Mycobacterium tuberculosis and its absence from humans makes the enzymes of this pathway potential drug targets. In the present paper, we provide structural insights into ligand and inhibitor binding to 3-dehydroquinate dehydratase (dehydroquinase) from M. tuberculosis (MtDHQase), the third enzyme of the shikimate pathway. The enzyme has been crystallized in complex with its reaction product, 3-dehydroshikimate, and with six different competitive inhibitors. The inhibitor 2,3-anhydroquinate mimics the flattened enol/enolate reaction intermediate and serves as an anchor molecule for four of the inhibitors investigated. MtDHQase also forms a complex with citrazinic acid, a planar analogue of the reaction product. The structure of MtDHQase in complex with a 2,3-anhydroquinate moiety attached to a biaryl group shows that this group extends to an active-site subpocket inducing significant structural rearrangement. The flexible extensions of inhibitors designed to form π-stacking interactions with the catalytic Tyr24 have been investigated. The high-resolution crystal structures of the MtDHQase complexes provide structural evidence for the role of the loop residues 19-24 in MtDHQase ligand binding and catalytic mechanism and provide a rationale for the design and efficacy of inhibitors.


Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material

Aisha S M Hossan, Hanaa M A Abu-Melha, Mohamed A Al-Omar, Abd El-Galil E Amr
PMID: 23165308   DOI: 10.3390/molecules171113642

Abstract

A series of pyridines, pyrimidinones, oxazinones and their derivatives were synthesized as antimicrobial agents using citrazinic acid (2,6-dihydroxyisonicotinic acid) as a starting material. α,β-Unsaturated ketones 3a-c were condensed with cyanothio-acetamide in the presence of ammonium acetate to give 2-cyanopyridinethiones 4a-c, which were reacted with ethyl chloroacetate to yield the corresponding cyano esters 5a-c. The esters 5a-c were cyclized by action of sodium methoxide to aminoesters 6a-c, which were aminolyzed with ammonia to corresponding aminoamide derivatives 7a-c. Also, the esters 6a-c were hydrolyzed with NaOH to the corresponding sodium salt 8a-c, which were treated with acetic anhydride to afford 2-methyloxazinones 9a-c. The latter compounds were treated with ammonium acetate to afford 2-methylpyrimidinones 10a-c, followed by methylation with methyl iodide to yield 2,3-dimethyl-pyrimidinones 11a-c. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs.


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